molecular formula C12H15NO3 B3038953 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid CAS No. 937651-78-0

4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B3038953
CAS No.: 937651-78-0
M. Wt: 221.25 g/mol
InChI Key: DDHQPUFTHQUUFT-UHFFFAOYSA-N
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Description

4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid (CAS No. 937651-78-0) is a bicyclic compound featuring a tetrahydro-pyran (oxane) ring substituted at the 4-position with both a carboxylic acid group and a 4-aminophenyl moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound is commercially available in industrial-grade purity (99%) and is typically packaged in 25 kg cardboard drums . Its synthesis involves multi-step organic reactions, often requiring crystallization in solvents like ethyl acetate to achieve high purity, as evidenced by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) characterization methods .

Properties

IUPAC Name

4-(4-aminophenyl)oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHQPUFTHQUUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 473706-11-5)

  • Structure: Replaces the amino group with a fluorine atom at the para position of the phenyl ring.
  • Properties: Fluorine’s electronegativity enhances the compound’s metabolic stability and lipophilicity compared to the amino-substituted analog.
  • Applications : Likely used in fluorinated drug candidates or agrochemicals where oxidative stability is critical.

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 3648-58-6)

  • Structure : Features a methoxy (-OCH₃) group instead of -NH₂.
  • Properties : The electron-donating methoxy group increases solubility in polar solvents but reduces reactivity in electrophilic substitution reactions. The bulkier substituent may also sterically hinder interactions in catalytic systems .

4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid Derivatives

  • Example : 4-Methyltetrahydro-2H-pyran-4-carboxylic acid (CAS 233276-38-5).
  • Properties: Alkyl substituents like methyl enhance hydrophobicity, lowering water solubility compared to the amino-phenyl analog. The methyl derivative has a similarity score of 0.96 to the parent tetrahydro-pyran-4-carboxylic acid (CAS 5337-03-1), which has mp 87–89°C and bp 264.5°C .

Functional Group Modifications on the Pyran Ring

4-(Boc-Amino)tetrahydropyran-4-carboxylic Acid

  • Structure: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
  • Properties : The Boc group stabilizes the amine against degradation during synthesis. This derivative is 95% pure and serves as a key intermediate in peptide coupling reactions .

Tetrahydro-2H-pyran-4-carboxamide (CAS 25373-49-3)

  • Structure : Replaces the carboxylic acid with a carboxamide group.
  • Properties : The amide group increases hydrogen-bonding capacity, improving solubility in polar aprotic solvents. This modification is common in prodrug design .

Fmoc-Protected Analog (CAS 285996-72-7)

  • Structure: Features a fluorenylmethyloxycarbonyl (Fmoc) group on the amino residue.
  • Properties : The Fmoc group is photolabile and widely used in solid-phase peptide synthesis. This derivative has a molecular weight of 367.4 g/mol and is priced as a premium research chemical .

Structural Isomers and Positional Analogs

4-Oxo-6-phenyl-4H-pyran-2-carboxylic Acid (CAS 1083-01-8)

  • Structure : A pyran-2-carboxylic acid isomer with a ketone group at the 4-position.
  • Properties : Exhibits distinct reactivity due to conjugation between the carbonyl and carboxylic acid groups. Synthetic routes achieve up to 95% yield, suggesting higher accessibility compared to the tetrahydro-pyran-4-carboxylic acid derivatives .

Comparative Data Table

Compound Name CAS No. Substituent/Modification Key Properties Reference
This compound 937651-78-0 4-Aminophenyl, -COOH Industrial grade, 99% purity; used in intermediates
4-(4-Fluorophenyl)tetrahydro-pyran-4-carboxylic acid 473706-11-5 4-Fluorophenyl, -COOH Enhanced metabolic stability; high lipophilicity
4-Methyltetrahydro-2H-pyran-4-carboxylic acid 233276-38-5 4-Methyl, -COOH mp ≈87–89°C; bp 264.5°C; similarity 0.96
4-(Boc-Amino)tetrahydropyran-4-carboxylic acid N/A Boc-protected amino, -COOH 95% purity; peptide synthesis intermediate
Tetrahydro-2H-pyran-4-carboxamide 25373-49-3 -CONH₂ instead of -COOH Improved polar solubility

Biological Activity

4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid, a derivative of the tetrahydropyran family, has garnered significant attention in recent years due to its diverse biological activities. This article explores its antibacterial, antioxidant, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with an amino group and a carboxylic acid moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C1H1O1+N1+C2H2\text{C}_1\text{H}_1\text{O}_1+\text{N}_1+\text{C}_2\text{H}_2

1. Antibacterial Activity

Recent studies have demonstrated that several derivatives of the tetrahydropyran scaffold exhibit significant antibacterial properties. For instance, compounds 4g and 4j showed inhibition against various Gram-positive bacteria, outperforming ampicillin in terms of potency . The minimum inhibitory concentration (MIC) values for these compounds were lower than those of conventional antibiotics.

Table 1: Antibacterial Efficacy of Tetrahydropyran Derivatives

CompoundMIC (µM)Activity against Gram-positive Bacteria
4g0.194Effective against S. aureus
4j0.329Effective against E. faecalis
Ampicillin0.500Standard reference

2. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays, including DPPH radical scavenging tests. Compounds 4g and 4j exhibited high scavenging activities, indicating their potential to mitigate oxidative stress .

Table 2: Antioxidant Activity (DPPH Scavenging Assay)

CompoundScavenging Activity (%) at 1 mg/mL
4g90.50
4j88.00
BHT95.30

3. Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies focusing on colorectal cancer cell lines (HCT-116). Compounds 4d and 4k demonstrated significant cytotoxicity with IC50 values of 75.1 µM and 85.88 µM, respectively . Molecular docking studies revealed that these compounds inhibit cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression.

Case Study: Mechanism of Action in HCT-116 Cells

In a detailed investigation, treatment with compounds 4d and 4k led to:

  • Inhibition of CDK2 activity: A dose-dependent reduction in CDK2 activity was observed.
  • Induction of apoptosis: Real-time PCR analysis indicated upregulation of the caspase-3 gene, suggesting that these compounds promote apoptosis in cancer cells .

Q & A

Q. Q1. What are the most reliable synthetic routes for 4-(4-aminophenyl)-tetrahydro-pyran-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or cyclization strategies. For example:

  • Multi-component approach : Adapting methods from sulfamic acid-catalyzed reactions, as seen in similar tetrahydro-pyran derivatives, involves combining amines, aldehydes, and activated esters in ethanol under reflux (8–12 hours, monitored by TLC) .
  • Cyclization : Use of oxalate derivatives (e.g., ethyl oxalate) with aryl halides in degassed CH₂Cl₂ and palladium catalysts can yield functionalized tetrahydropyrans, though the 4-aminophenyl substituent may require protective group strategies (e.g., Boc-protected amines) .

Q. Critical Factors :

  • Solvent polarity : Ethanol favors imine formation in MCRs, while DMF accelerates cyclization but may increase side reactions.
  • Catalyst loading : Pd-based catalysts (0.1–1.0 mol%) improve regioselectivity but require rigorous anhydrous conditions .

Q. Q2. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., deaminated derivatives) using C18 columns with acetonitrile/water gradients .
  • XRD & FTIR : Confirms crystal structure (e.g., tetrahedral geometry at C4) and functional groups (carboxylic acid O-H stretch at 2500–3000 cm⁻¹, NH₂ bend at 1600 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 3.8–4.2 ppm (pyran ring protons), δ 1.6–2.1 ppm (tetrahydro-pyran CH₂ groups) .

Advanced Tip : Use NMR crystallography to resolve ambiguities in stereochemistry caused by ring puckering .

Q. Q3. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Thermal stability : Decomposes above 264°C (based on analogs like tetrahydro-2H-pyran-4-carboxylic acid, bp 264.5°C) .
  • Light sensitivity : Store in amber vials at –20°C to prevent photooxidation of the amino group.
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) due to risk of decarboxylation or ring-opening reactions .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer: Discrepancies often arise from:

  • Byproduct formation : Trace moisture in solvents hydrolyzes intermediates (e.g., esters to carboxylic acids), reducing yields. Use molecular sieves or anhydrous MgSO₄ .
  • Catalyst deactivation : Pd catalysts may adsorb CO from air; degas solvents with N₂ before use .
  • Analytical variability : Cross-validate yields using HPLC (for purity) and ¹H NMR (for structural confirmation) .

Case Study : A reported 75% yield (MCR) vs. 50% (Pd-catalyzed) reflects solvent-dependent side reactions (ethanol suppresses vs. CH₂Cl₂ promotes) .

Q. Q5. What computational tools are effective for predicting reaction pathways or optimizing synthesis?

Methodological Answer:

  • AI-powered synthesis planners : Tools like Pistachio or Reaxys predict feasible routes by mining reaction databases (e.g., prioritizing MCRs for amino-substituted tetrahydropyrans) .
  • DFT calculations : Model transition states for cyclization steps (e.g., activation energy of oxalate coupling vs. imine formation) .

Example : DFT at the B3LYP/6-31G* level revealed that steric hindrance from the 4-aminophenyl group increases activation energy by 15–20 kJ/mol, explaining slower reaction kinetics .

Q. Q6. How can researchers analyze conflicting spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

  • Dynamic effects in NMR : Ring puckering in solution causes peak splitting; compare with solid-state XRD to confirm static vs. dynamic disorder .
  • Synchrotron XRD : Resolves hydrogen bonding patterns (e.g., carboxylic acid dimerization) that NMR may miss .

Q. Q7. What biological or pharmacological applications are plausible based on structural analogs?

Methodological Answer:

  • Antimicrobial activity : Analogous tetrahydro-pyran carboxamides show activity against S. aureus (MIC 8–16 µg/ml); test via broth microdilution assays .
  • Enzyme inhibition : The carboxylic acid group may chelate metal ions in enzymes (e.g., metalloproteases); use molecular docking with AutoDock Vina .

Caution : Validate cytotoxicity (e.g., MTT assay on HEK293 cells) before pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid
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4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid

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